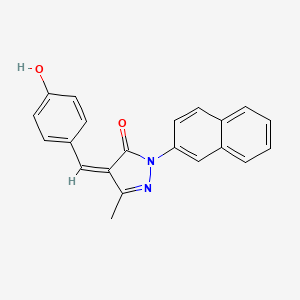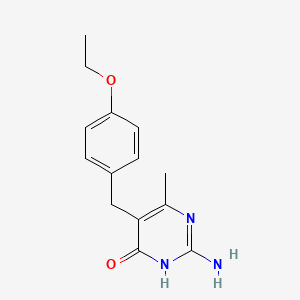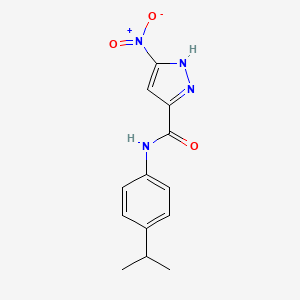![molecular formula C17H19NO3 B3723720 N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide](/img/structure/B3723720.png)
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide
Vue d'ensemble
Description
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide, also known as DMH-1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a family of growth factors that play critical roles in embryonic development, tissue homeostasis, and disease pathogenesis. DMH-1 has been shown to selectively inhibit BMP signaling by binding to the BMP type I receptor kinase ALK2 and preventing its activation.
Mécanisme D'action
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide selectively binds to the BMP type I receptor kinase ALK2 and prevents its activation. This prevents the downstream phosphorylation of Smad1/5/8 and subsequent activation of BMP target genes. N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide has been shown to be highly selective for ALK2, with little to no activity against other BMP type I receptors.
Biochemical and Physiological Effects:
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide inhibits BMP signaling and downstream target gene expression. This can result in a variety of effects, including changes in cell proliferation, differentiation, and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide in lab experiments is its high selectivity for ALK2. This allows researchers to specifically study the role of BMP signaling mediated by this receptor. However, one limitation of using N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide is its relatively low potency, with an IC50 in the micromolar range. This can make it difficult to achieve complete inhibition of BMP signaling in some experimental systems.
Orientations Futures
There are several future directions for research involving N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide. One area of interest is the role of BMP signaling in cancer progression, and the potential for N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide to be used as a therapeutic agent in cancer treatment. Another area of interest is the potential for N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide to be used in tissue regeneration and repair, particularly in the context of bone and cartilage repair. Finally, further research is needed to fully understand the mechanisms of action of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide and its effects on various cellular processes.
Applications De Recherche Scientifique
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide has been used extensively in scientific research to study the role of BMP signaling in various biological processes, including embryonic development, tissue regeneration, and cancer progression. N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]heptanamide has been shown to inhibit BMP signaling in a dose-dependent manner, resulting in a reduction in downstream target gene expression. This has allowed researchers to study the specific roles of BMP signaling in various cellular processes.
Propriétés
IUPAC Name |
N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]heptanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-4-5-10-15(19)18-11-14-16(20)12-8-6-7-9-13(12)17(14)21/h6-9,11,20H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAAGSDLQFTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate](/img/structure/B3723640.png)

![4-chloro-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3723645.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(hydroxyimino)acetamide](/img/structure/B3723666.png)
![2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3723671.png)
![methyl 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723679.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3723680.png)
![methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3723683.png)

![N-(3-chlorophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B3723698.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B3723700.png)
![2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3723703.png)